molecular formula C15H18FNO4 B6224744 (3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 444892-16-4

(3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6224744
CAS No.: 444892-16-4
M. Wt: 295.31 g/mol
InChI Key: RPIVJWKAEDUERE-GFCCVEGCSA-N
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Description

(3R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 444892-16-4) is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at the 6-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₅H₁₈FNO₄ (molecular weight: 295.31 g/mol). Key structural attributes include:

  • Stereochemistry: The (3R) configuration ensures enantioselectivity in synthesis and biological interactions.
  • Functional Groups: The Boc group enhances solubility and stability during synthetic steps, while the fluorine atom modulates electronic and steric properties.
  • Physicochemical Properties: Predicted collision cross-section (CCS) values for adducts range from 164.9 Ų ([M-H]⁻) to 176.6 Ų ([M+Na]+), indicating moderate molecular size and polarity.

Properties

CAS No.

444892-16-4

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(3R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1

InChI Key

RPIVJWKAEDUERE-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)F

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups.

2.1. Positional Isomers: 6-Fluoro vs. 7-Fluoro Derivatives
  • (3R)-2-[(tert-Butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Key Difference: Fluorine at the 7-position instead of 4. Synthesis: Prepared via coupling with Boc-D-Tic (Boc-protected D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) followed by Boc deprotection.
2.2. Non-Fluorinated Analogs
  • (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 115962-35-1): Key Difference: Lacks the 6-fluoro substituent. Applications: Used as a scaffold in peptide mimetics due to its unmodified aromatic ring.
2.3. Hydroxy-Substituted Analogs
  • 6-Hydroxy-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 845552-56-9): Key Difference: Hydroxyl group replaces fluorine at the 6-position. Impact: Increased polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing membrane permeability.
2.4. Trifluoromethyl- and Methyl-Substituted Derivatives
  • (3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 1808807-76-2):
    • Key Difference : Trifluoromethyl group introduces strong electron-withdrawing effects.
    • Applications : Used in protease inhibitor design due to enhanced metabolic stability and binding affinity.
  • (3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS: 1119512-35-4):
    • Key Difference : Methyl group provides steric bulk without significant electronic effects.
    • Impact : Improved conformational rigidity compared to the fluoro analog.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Substituent(s) CCS (Ų) [M+H]+ Key Applications
Target Compound 444892-16-4 C₁₅H₁₈FNO₄ 6-Fluoro 167.3 Drug intermediate, enzyme inhibition
7-Fluoro Analog - C₁₅H₁₈FNO₄ 7-Fluoro - Biological probes
Non-Fluorinated Analog 115962-35-1 C₁₅H₁₉NO₅ None - Peptide mimetics
6-Hydroxy Analog 845552-56-9 C₁₅H₁₉NO₅ 6-Hydroxy - Solubility enhancement
Trifluoromethyl Derivative 1808807-76-2 C₁₀H₁₄F₃NO₄ CF₃ - Protease inhibitors

Research Findings and Implications

  • Synthetic Flexibility: The Boc-protected fluoro-tetrahydroisoquinoline scaffold is versatile for coupling reactions, enabling rapid diversification in drug discovery.
  • Fluorine Effects : The 6-fluoro substituent balances electronic modulation and steric bulk, making it preferable over 7-fluoro or hydroxy analogs in CNS-targeting compounds.
  • Chiral Integrity: The (3R) configuration is critical for enantioselective interactions, as seen in receptor-binding studies with related tetrahydroisoquinolines.

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